molecular formula C10H15NOS B1532287 6-Propyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one CAS No. 1183809-08-6

6-Propyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one

Cat. No. B1532287
CAS RN: 1183809-08-6
M. Wt: 197.3 g/mol
InChI Key: XWYBQVCMRZXNOH-UHFFFAOYSA-N
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Description

“6-Propyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one” is a chemical compound with the CAS Number: 1183809-08-6 . It has a molecular weight of 197.3 and its IUPAC name is 6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2 (3H)-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15NOS/c1-2-3-7-4-5-8-9 (6-7)13-10 (12)11-8/h7H,2-6H2,1H3, (H,11,12) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Antiviral Activity

The indole derivatives, which share a similar structural motif to 6-Propyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one, have been reported to exhibit significant antiviral properties. These compounds have been synthesized and tested against a variety of RNA and DNA viruses, showing inhibitory activity and high selectivity indices . The potential of such derivatives in antiviral research is immense, particularly in the development of new treatments for viral infections.

Anti-inflammatory Properties

Indole derivatives are also known for their anti-inflammatory effects. The structural similarity of 6-Propyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one to these compounds suggests potential applications in reducing inflammation. This could be particularly useful in the treatment of chronic inflammatory diseases and in the design of new anti-inflammatory drugs .

Anticancer Applications

The biological activity of indole derivatives extends to anticancer properties. Research has shown that these compounds can have antiproliferative effects on various cancer cell lines. Given the structural resemblance, 6-Propyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one could be explored for its efficacy in inhibiting cancer cell growth and proliferation .

Antimicrobial Effects

Indole derivatives have been found to possess antimicrobial activities, which include antibacterial, antifungal, and antiparasitic effects. The application of 6-Propyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one in this field could lead to the development of new antimicrobial agents that could be effective against resistant strains of microbes .

Neuroprotective Potential

The neuroprotective potential of indole derivatives is another area of interest. These compounds may protect nerve cells from damage or degeneration. Therefore, 6-Propyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one could be investigated for its potential to prevent or slow the progression of neurodegenerative diseases .

Agricultural Applications

Indole derivatives like indole-3-acetic acid play a crucial role as plant hormones. The structural features of 6-Propyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one suggest that it could be utilized in agricultural research, potentially as a growth promoter or in the synthesis of novel agrochemicals .

Safety And Hazards

The safety information available indicates that this compound has some hazards associated with it. The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6-propyl-4,5,6,7-tetrahydro-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c1-2-3-7-4-5-8-9(6-7)13-10(12)11-8/h7H,2-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYBQVCMRZXNOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC2=C(C1)SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Propyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Propyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one
Reactant of Route 2
6-Propyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one
Reactant of Route 3
6-Propyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one
Reactant of Route 4
6-Propyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one
Reactant of Route 5
6-Propyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one
Reactant of Route 6
6-Propyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one

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